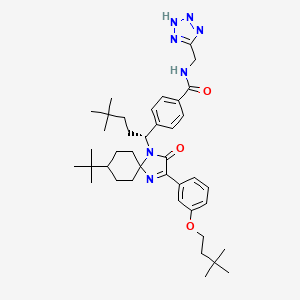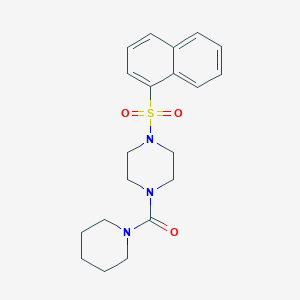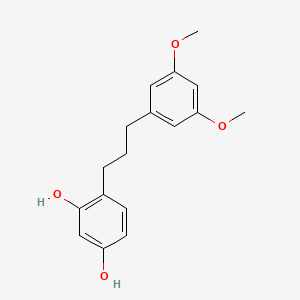
4-(3-(3,5-Dimethoxyphenyl)propyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resorcinol compound 21 is a derivative of resorcinol, which is a phenolic compound with the chemical formula C₆H₄(OH)₂. Resorcinol is known for its antiseptic and disinfectant properties and is widely used in various industrial and pharmaceutical applications. Resorcinol compound 21, like its parent compound, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcinol compound 21 can be synthesized through several methods. One common method involves the acylation of resorcinol with acetic acid and zinc dichloride as catalysts. The product is then reacted with chloroacetic acid using sodium hydroxide to convert the carboxyl group to an acid chloride. The acid chloride is then dissolved in dichloromethane and reacted with various amino drugs to produce the final compound .
Industrial Production Methods: Industrial production of resorcinol typically involves the dialkylation of benzene with propylene to obtain 1,3-diisopropylbenzene. This intermediate is then subjected to oxidation and Hock rearrangement to yield resorcinol and acetone . The production process can also involve the distillation of Brazilwood extract or the melting of resins such as asafoetida and galbanum with potassium hydroxide .
Chemical Reactions Analysis
Types of Reactions: Resorcinol compound 21 undergoes various chemical reactions, including:
Oxidation: Resorcinol can be oxidized to quinones in the presence of oxidizing agents.
Substitution: It undergoes electrophilic aromatic substitution reactions typical of phenols.
Condensation: It can form condensation products with aldehydes, ketones, and other carbonyl-containing compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution Reagents: Electrophilic reagents such as bromine and chlorine are used for substitution reactions.
Condensation Reagents: Aldehydes and ketones are commonly used in condensation reactions.
Major Products:
Oxidation Products: Quinones
Substitution Products: Halogenated resorcinol derivatives
Condensation Products: Various carbonyl-containing compounds
Scientific Research Applications
Resorcinol compound 21 has a wide range of scientific research applications, including:
Mechanism of Action
Resorcinol compound 21 exerts its effects through several mechanisms:
Keratolytic Activity: It helps remove hard, scaly, or roughened skin by breaking down keratin.
Antioxidant Activity: It donates electrons or hydrogen atoms to oxidant species, reducing oxidative stress.
Thyroid Inhibition: It inhibits peroxidases in the thyroid, blocking the synthesis of thyroid hormones.
Comparison with Similar Compounds
Resorcinol compound 21 can be compared with other similar compounds such as:
Catechol (1,2-dihydroxybenzene): Similar in structure but differs in the position of hydroxyl groups.
Hydroquinone (1,4-dihydroxybenzene): Also similar but with hydroxyl groups in the para position.
Phenol (hydroxybenzene): Contains only one hydroxyl group.
Uniqueness: Resorcinol compound 21 is unique due to its specific substitution pattern and the resulting chemical properties. It exhibits a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C17H20O4 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
4-[3-(3,5-dimethoxyphenyl)propyl]benzene-1,3-diol |
InChI |
InChI=1S/C17H20O4/c1-20-15-8-12(9-16(11-15)21-2)4-3-5-13-6-7-14(18)10-17(13)19/h6-11,18-19H,3-5H2,1-2H3 |
InChI Key |
FKEXLBVQKBTEJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCCC2=C(C=C(C=C2)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





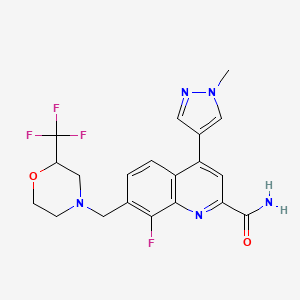
![[(1R,2R,3S,4R)-2,3-dihydroxy-4-[(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]methyl sulfamate](/img/structure/B10836291.png)
![4-[4-Cyclohexylbenzyl[[2-(trifluoromethyl)benzyl(pentafluorophenylsulfonyl)amino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B10836322.png)
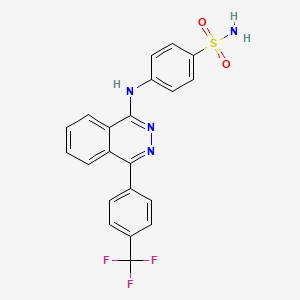
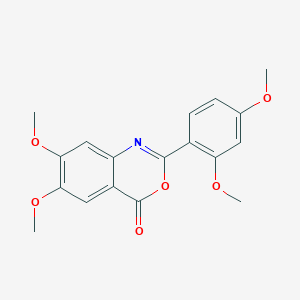
![2-[4-(dimethylamino)-1-[(4-ethoxy-2,6-difluorophenyl)methyl]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B10836340.png)

